molecular formula C23H23FN6O B2768051 6-(4-Fluorophenyl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2380176-33-8

6-(4-Fluorophenyl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2768051
CAS No.: 2380176-33-8
M. Wt: 418.476
InChI Key: AXAFFJSJBHWYRB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure

Preparation Methods

The synthesis of 6-(4-Fluorophenyl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrimidine ring system, followed by the introduction of the piperidine and pyridazinone moieties. Reaction conditions may involve the use of various catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridazinone sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

6-(4-Fluorophenyl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives and pyrazolo[1,5-a]pyrimidine analogs. Compared to these compounds, 6-(4-Fluorophenyl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one may offer unique properties, such as enhanced biological activity or improved stability. Examples of similar compounds include 3-(4-Fluorophenyl)-6-(4-Methoxyphenyl)-5-Methylpyrazolo[1,5-a]pyrimidin-7-Amine and 3,6-Bis(4-Fluorophenyl)-5-Methylpyrazolo[1,5-a]pyrimidin-7-Amine .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O/c1-16-14-22(30-21(26-16)8-11-25-30)28-12-9-17(10-13-28)15-29-23(31)7-6-20(27-29)18-2-4-19(24)5-3-18/h2-8,11,14,17H,9-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAFFJSJBHWYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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